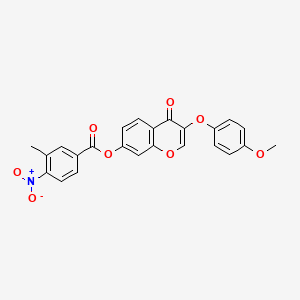

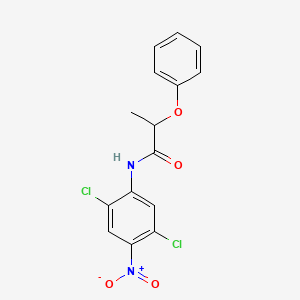

N-(2,5-dichloro-4-nitrophenyl)-2-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,5-dichloro-4-nitrophenyl)-2-phenoxypropanamide, commonly known as Dichlorophen, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1950s and has since been used extensively due to its effectiveness in controlling a wide range of weeds.

Mecanismo De Acción

Dichlorophen inhibits the activity of PPO by binding to the active site of the enzyme. This prevents the enzyme from converting protoporphyrinogen to protoporphyrin, which is the precursor for the synthesis of chlorophyll. The accumulation of protoporphyrinogen in the plant cells leads to the formation of reactive oxygen species (ROS), which cause oxidative damage to the plant cells, ultimately leading to the death of the plant.

Biochemical and Physiological Effects:

Dichlorophen has been shown to have a range of biochemical and physiological effects on plants. It disrupts the normal functioning of the chloroplasts and leads to the accumulation of ROS, which cause oxidative damage to the plant cells. The compound also affects the synthesis of other pigments, such as carotenoids, which are important for photosynthesis. Additionally, Dichlorophen has been shown to affect the expression of genes involved in the stress response and defense mechanisms of plants.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dichlorophen has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also highly effective in controlling a wide range of weeds, making it a useful tool for studying plant physiology and herbicide resistance. However, the compound has some limitations. It is toxic to humans and animals, and therefore, caution must be taken when handling it. Additionally, it has been shown to have some environmental impacts, such as groundwater contamination and toxicity to non-target organisms.

Direcciones Futuras

There are several future directions for research related to Dichlorophen. One area of interest is the development of new herbicides that are more effective and have fewer environmental impacts. Another area of research is the study of herbicide resistance in weeds and the mechanisms underlying it. Additionally, the effects of Dichlorophen on non-target organisms and the environment need to be further investigated to ensure its safe use in agriculture. Finally, the development of new methods for the synthesis of Dichlorophen and other herbicides could lead to more efficient and sustainable production processes.

Conclusion:

In conclusion, Dichlorophen is a herbicide that has been widely used in agriculture for weed control. It works by inhibiting the activity of the enzyme PPO, ultimately leading to the death of the plant. The compound has several advantages for use in laboratory experiments, but caution must be taken when handling it due to its toxicity to humans and animals. There are several future directions for research related to Dichlorophen, including the development of new herbicides, the study of herbicide resistance in weeds, and the investigation of its effects on non-target organisms and the environment.

Métodos De Síntesis

Dichlorophen is synthesized by reacting 2,5-dichloro-4-nitrophenol with 2-phenoxypropionyl chloride in the presence of a base. The reaction yields Dichlorophen as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Aplicaciones Científicas De Investigación

Dichlorophen has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds, including broadleaf weeds, grasses, and sedges. The compound works by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. This leads to the destruction of the chlorophyll and ultimately the death of the plant.

Propiedades

IUPAC Name |

N-(2,5-dichloro-4-nitrophenyl)-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O4/c1-9(23-10-5-3-2-4-6-10)15(20)18-13-7-12(17)14(19(21)22)8-11(13)16/h2-9H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARFCMWUOUJDMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5035011.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide](/img/structure/B5035014.png)

![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5035017.png)

![N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5035025.png)

![3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5035051.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5035056.png)

![3,8-dimethyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5035057.png)

![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5035073.png)

![bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5035080.png)

![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5035086.png)